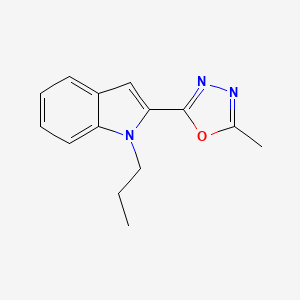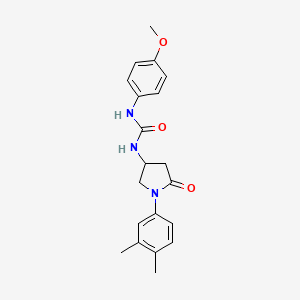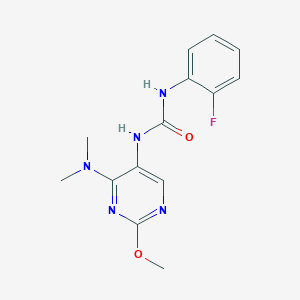
(E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid, also known as CPPene, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPPene belongs to the class of pyrazoles and is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid molecules that play a crucial role in inflammation.
Mécanisme D'action
(E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid exerts its anticancer activity by inhibiting the enzyme COX-2, which is overexpressed in many types of cancer. COX-2 is involved in the production of prostaglandins, which promote inflammation and cell proliferation. By inhibiting COX-2, (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid reduces the production of prostaglandins, leading to decreased inflammation and cell proliferation in cancer cells.
Biochemical and physiological effects:
In addition to its anticancer activity, (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid has been shown to have other biochemical and physiological effects. Studies have shown that (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid can inhibit the growth of bacteria and fungi, suggesting potential applications in the field of antimicrobial therapy. (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid has also been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid in lab experiments is its potency as a COX-2 inhibitor, which allows for the study of the effects of COX-2 inhibition on various cellular processes. However, one limitation is that (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid is a synthetic compound, which may limit its applicability in certain experimental settings.
Orientations Futures
There are several potential future directions for research on (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid. One area of interest is the development of (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid analogs with improved potency and selectivity for COX-2 inhibition. Another area of interest is the investigation of (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid's potential as a therapeutic agent for other diseases beyond cancer, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms underlying (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid's anticancer activity and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
(E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid can be synthesized by a variety of methods, including the reaction of 3-(2-propylpyrazol-3-yl)propionic acid with acetic anhydride in the presence of a catalyst. The reaction yields (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid as a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
(E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid has potent anticancer activity against a variety of cancer cell lines, including breast, prostate, and colon cancer. (E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
(E)-3-(2-propylpyrazol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-7-11-8(5-6-10-11)3-4-9(12)13/h3-6H,2,7H2,1H3,(H,12,13)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJNQMVCMXLDAS-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC=N1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B3004492.png)
![5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004493.png)
![2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol](/img/structure/B3004496.png)


![4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether](/img/structure/B3004500.png)
![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/no-structure.png)
![Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004502.png)


![4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3004507.png)